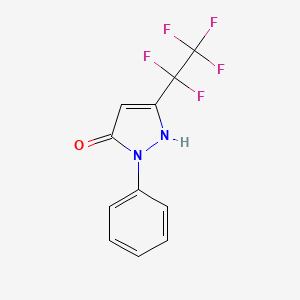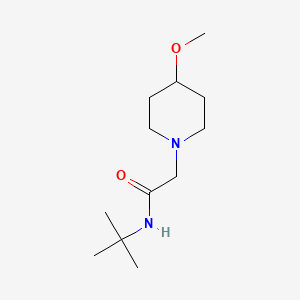
N-(tert-butyl)-2-(4-methoxypiperidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-2-(4-methoxypiperidin-1-yl)acetamide, commonly known as TMA-2, is a synthetic compound belonging to the amphetamine class of drugs. It is a potent hallucinogen and has been studied for its potential therapeutic applications in various psychiatric disorders.
Applications De Recherche Scientifique
Comparative Metabolism of Chloroacetamide Herbicides
This study examines the metabolism of chloroacetamide herbicides, which share a functional group similarity with "N-(tert-butyl)-2-(4-methoxypiperidin-1-yl)acetamide," in human and rat liver microsomes. The research highlights the metabolic pathways leading to the carcinogenicity of these compounds, offering insights into their biological interactions and potential toxicological implications (Coleman, Linderman, Hodgson, & Rose, 2000).
Chemoselective Acetylation Using Immobilized Lipase
This paper discusses the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a process that could be analogous to reactions involving "N-(tert-butyl)-2-(4-methoxypiperidin-1-yl)acetamide." The study provides valuable information on optimizing reaction conditions and the mechanisms underlying acetylation, relevant for synthesizing and manipulating similar chemical structures (Magadum & Yadav, 2018).
Hydrogen-Bonding Patterns in Substituted Acetamides
Investigating hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, this study offers insights into the structural characteristics that could be relevant to understanding the properties and potential applications of "N-(tert-butyl)-2-(4-methoxypiperidin-1-yl)acetamide." The research explores the impact of these interactions on molecular stability and reactivity (López et al., 2010).
Synthesis and Evaluation of Acetamide Derivatives
Exploring the synthesis and pharmacological assessment of novel acetamide derivatives, this study may provide a foundational understanding for developing therapeutic agents or research tools based on the acetamide functional group, potentially applicable to "N-(tert-butyl)-2-(4-methoxypiperidin-1-yl)acetamide" (Rani, Pal, Hegde, & Hashim, 2016).
Propriétés
IUPAC Name |
N-tert-butyl-2-(4-methoxypiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)13-11(15)9-14-7-5-10(16-4)6-8-14/h10H,5-9H2,1-4H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQMIJMMLHPWCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CCC(CC1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-2-(4-methoxypiperidin-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

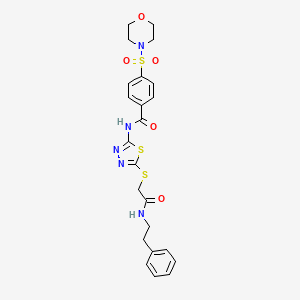
![4-Ethyl-1-oxaspiro[2.6]nonane](/img/structure/B2409482.png)
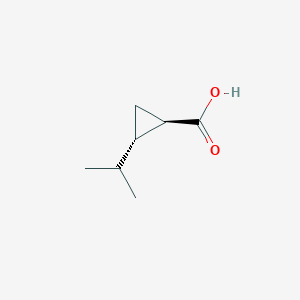
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol](/img/structure/B2409485.png)

![2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B2409487.png)
![3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(3-phenylpropyl)urea](/img/structure/B2409489.png)
![(4-Tert-butylphenyl)-[8-ethyl-2-(4-fluorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl]methanone](/img/structure/B2409490.png)
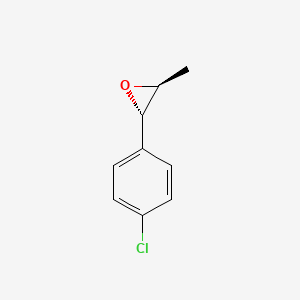
![9-Benzyl-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane hydroiodide](/img/structure/B2409493.png)
![N-cycloheptyl-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2409496.png)
![N-[1-(4-fluorophenyl)ethyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2409499.png)

